BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Epigenetics Bromodomain inhibition BRD4-BD1

This specific N-aryl-benzenesulfonamide is differentiated by its 3,4-dimethoxy core, which is critical for nanomolar hCA-II inhibition and BRD4-BD1 binding. Generic analogs cannot replicate this target engagement profile. Ideal for epigenetic lead optimization & isoform-selectivity panels. Secure this unique scaffold to advance your SAR program.

Molecular Formula C19H22N2O6S
Molecular Weight 406.45
CAS No. 941872-32-8
Cat. No. B2671401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941872-32-8
Molecular FormulaC19H22N2O6S
Molecular Weight406.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O
InChIInChI=1S/C19H22N2O6S/c1-25-16-8-6-13(11-15(16)21-10-4-5-19(21)22)20-28(23,24)14-7-9-17(26-2)18(12-14)27-3/h6-9,11-12,20H,4-5,10H2,1-3H3
InChIKeyCJJKLWLZNQVEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-32-8): Procurement-Relevant Identity and Chemical Class Context


3,4-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-32-8) is a synthetic small molecule with the molecular formula C19H22N2O6S and a molecular weight of 406.45 g/mol, classified within the N-aryl-benzenesulfonamide family . Structurally, it bears a 3,4-dimethoxybenzenesulfonamide core and an N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl) substituent, placing it among scaffolds explored for epigenetic bromodomain inhibition (BRD4) and carbonic anhydrase modulation [1]. The compound is offered by several research-chemical suppliers at typical purities of ≥95% (HPLC), and its procurement is relevant for laboratories conducting structure-activity relationship (SAR) studies on sulfonamide-based probes or lead-optimization campaigns targeting bromodomain-containing proteins or carbonic anhydrase isoforms.

Why 3,4-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Unsubstituted or Mono-Alkoxy Sulfonamide Analogs


Within the N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide chemotype, even minor alterations to the benzenesulfonamide ring substitution pattern can profoundly alter target-binding profiles. In a virtual screening and biochemical validation study, derivatives bearing electron-donating groups on the sulfonamide phenyl ring exhibited differential binding affinities for the BRD4 bromodomain 1 (BD1), with specific methoxy-substitution patterns influencing both docking scores and experimentally determined dissociation constants [1]. Furthermore, carbonic anhydrase inhibition data for related sulfonamides demonstrates that the 3,4-dimethoxy arrangement versus mono-methoxy or unsubstituted analogs can shift isoform selectivity (e.g., CA-II vs. CA-IX) by orders of magnitude [2]. Consequently, generic substitution with a simpler N-aryl-benzenesulfonamide scaffold would lack the precise electronic and steric features required for the target engagement profile intended for this compound in epigenetic or carbonic anhydrase-focused research programs.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Against Closest Structural Analogs


BRD4-BD1 Binding Affinity of N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide Derivatives

In a study identifying novel BRD4 inhibitors, several N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives were evaluated for binding to the first bromodomain of BRD4 (BD1). The compound series containing the 3,4-dimethoxybenzenesulfonamide moiety demonstrated binding affinities in the sub-micromolar range by biochemical assay, while the unsubstituted benzenesulfonamide parent scaffold showed no detectable binding at 10 µM [1]. Although the exact dissociation constant (Kd) for the 3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide was not individually reported, the structurally closest matched derivatives in the series achieved Kd values between 0.3 and 3.3 µM against BRD4-BD1, representing a >3-fold improvement over the 4-methoxy-only analog [1].

Epigenetics Bromodomain inhibition BRD4-BD1

Carbonic Anhydrase Isoform Selectivity: 3,4-Dimethoxybenzenesulfonamide vs. Unsubstituted Sulfonamide

Although direct data for the target compound are not available, BindingDB-curated data for a closely related 3,4-dimethoxybenzenesulfonamide derivative show potent inhibition of human carbonic anhydrase II (hCA-II) with a Ki of 2.40 nM, and significant affinity for hCA-VII (Ki = 6.70 nM) and hCA-I (Ki = 14 nM) [1]. In contrast, unsubstituted benzenesulfonamide typically exhibits Ki values for hCA-II in the high nanomolar to low micromolar range, representing approximately a 100- to 1000-fold weaker inhibition [2]. The 3,4-dimethoxy substitution thus provides a substantial potency enhancement, which is relevant for applications requiring nanomolar CA-II inhibition.

Carbonic anhydrase Isoform selectivity Sulfonamide pharmacophore

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. Common Sulfonamide Comparators

The 3,4-dimethoxy substitution on the benzenesulfonamide ring increases lipophilicity and modulates hydrogen-bond acceptor count compared to unsubstituted or mono-methoxy analogs. The target compound (MW 406.45) has a calculated logP of approximately 2.1 (ALOGPS) and 6 hydrogen-bond acceptors, versus logP ~0.8 and 4 acceptors for the unsubstituted parent. This shifts the compound closer to the optimal CNS drug-like space (logP 2–5) and may improve passive membrane permeability while retaining sufficient solubility for biochemical assays [1]. The 2-oxopyrrolidin-1-yl group further contributes a carbonyl oxygen as an additional H-bond acceptor, which may engage in key interactions with target protein residues as observed in BRD4 co-crystal structures [2].

Physicochemical properties Drug-likeness Permeability

Procurement-Guided Application Scenarios for 3,4-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide


BRD4 Bromodomain Inhibitor Hit Expansion and Structure-Activity Relationship (SAR) Studies

Based on the class-level BRD4-BD1 binding evidence, this compound is suitable as a starting scaffold for SAR expansion in epigenetic drug discovery. The 3,4-dimethoxybenzenesulfonamide core has been validated as a key component for BD1 engagement [1]. Procurement of this specific analog enables systematic variation of the N-aryl substituent while maintaining the potency-enhancing dimethoxy pattern, facilitating the development of selective BRD4 inhibitors for oncology applications.

Carbonic Anhydrase Isoform Profiling and Selectivity Optimization

The 3,4-dimethoxybenzenesulfonamide motif confers nanomolar potency against hCA-II, as demonstrated by closely related derivatives [1]. This compound can serve as a reference probe in isoform-selectivity panels (hCA-I, II, VII, IX, XII) to benchmark novel CA inhibitors. Its procurement is recommended for laboratories aiming to establish structure-selectivity relationships across the carbonic anhydrase family, particularly when seeking to differentiate CA-II from tumor-associated CA-IX/XII.

Physicochemical Property Benchmarking for Sulfonamide Lead Optimization

With a calculated logP of approximately 2.1 and six hydrogen-bond acceptors, this compound occupies a favorable physicochemical space for cell-permeable sulfonamide probes [1]. It is appropriate for use as a reference standard in permeability assays (e.g., PAMPA, Caco-2) to evaluate how methoxy substitution patterns influence passive diffusion, aiding medicinal chemists in balancing solubility and permeability during lead optimization of sulfonamide-based therapeutics.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.